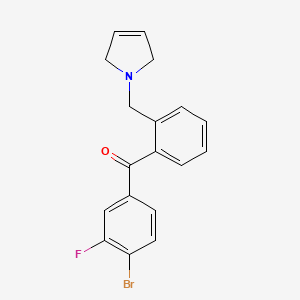

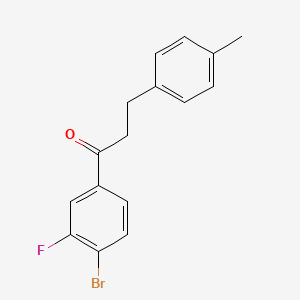

4'-溴-3'-氟-3-(4-甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone is a synthetic organic molecule that contains bromine, fluorine, and a 4-methylphenyl group attached to a propiophenone backbone. While the specific compound is not directly studied in the provided papers, related bromo- and fluoro-substituted compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related fluorinated and brominated compounds often involves multi-step reactions, including nucleophilic substitution and oxidative polycondensation. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a two-step radiosynthesis involving [18F]fluoride and subsequent deprotection . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde are synthesized via condensation reactions followed by oxidative polycondensation to produce polyphenol derivatives . These methods suggest that the synthesis of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone could potentially involve halogenation reactions and protective group strategies.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted compounds is often characterized using spectroscopic techniques and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the geometry and predict various properties, such as molecular electrostatic potential and frontier molecular orbitals . These studies indicate that the molecular structure of 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone could be similarly analyzed to understand its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted compounds is influenced by the presence of electron-withdrawing groups, which can affect the electron density and polarization of the molecule. For instance, the synthesis of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene involves the creation of a new carbon-carbon double bond in a stereoselective manner . The presence of bromo and fluoro groups in 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone would likely make it a suitable candidate for further functionalization through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are characterized by various techniques, including solubility tests, thermal analysis, and electrochemical measurements. For example, the synthesized poly(iminophenol)s derived from 4-bromobenzaldehyde were analyzed for their thermal, optical, electrochemical, and fluorescent properties . The fluorinated poly(aryl ether) with a 4-bromophenyl pendant group exhibited excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity . These findings suggest that 4'-Bromo-3'-fluoro-3-(4-methylphenyl)propiophenone may also possess unique physical and chemical properties that could be explored for various applications.

科学研究应用

合成和聚合

在合成新型共聚物的背景下,研究了化合物4'-溴-3'-氟-3-(4-甲基苯基)丙酮。具体而言,研究集中在合成环二取代丙基-2-氰-3-苯基-2-丙烯酸酯及其与苯乙烯的共聚反应上。这些新型三取代乙烯,包括溴和氟取代物的变体,是通过哌啶催化的Knoevenagel缩合过程合成的。通过CHN元素分析、IR、1H和13C-NMR、GPC、DSC和TGA等各种技术对所得共聚物进行了表征,揭示了它们的组成、结构和热性能的细节。共聚物表现出两步分解,突显了它们的热稳定性和在需要耐高温材料的各个领域中的潜在应用(Kharas et al., 2016)。

溴酚衍生物

对红藻Rhodomela confervoides中的溴酚衍生物进行了研究,导致了几种化合物的分离和结构阐明。尽管这些化合物与4'-溴-3'-氟-3-(4-甲基苯基)丙酮具有结构上的相似性,但发现它们对各种人类癌细胞系和微生物无活性,但对溴酚衍生物及其潜在生物活性的详细结构分析有助于了解(Zhao et al., 2004)。

制药合成中的绿色化学

在绿色化学领域,通过一种环保的过程实现了与4'-溴-3'-氟-3-(4-甲基苯基)丙酮结构相关的化合物4-苄氧基丙酮的合成。这种方法利用液-液-液相转移催化来加快反应速率,并实现对产物的100%选择性。这些方法强调了在化学合成中可持续实践的重要性,特别是在活性药物中间体的生产中(Yadav & Sowbna, 2012)。

计算研究和化学性质

对与4'-溴-3'-氟-3-(4-甲基苯基)丙酮密切相关的化合物进行的计算研究,如(E)-4-溴-5-氟-2-((4-甲氧基苯亚胺)甲基)酚,提供了有关它们的分子结构、静电势和分子轨道能量的见解。这些研究利用密度泛函理论揭示了这些化合物作为金属配合物中配体的潜力,这一性质可以在包括催化和材料科学在内的各种应用中得到利用(Tanak, 2019)。

安全和危害

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZWIJPRQSFTKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644132 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

CAS RN |

898768-89-3 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

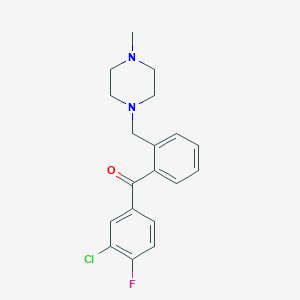

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)